Norborna-5-ene-2alpha,3alpha-dimethanol

Description

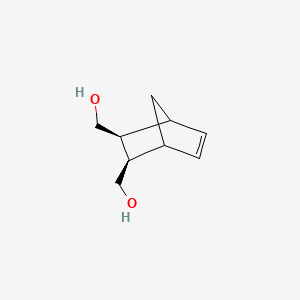

Norborna-5-ene-2alpha,3alpha-dimethanol (C₉H₁₄O₂) is a bicyclic compound derived from norbornene (bicyclo[2.2.1]hept-5-ene), featuring two hydroxyl (-OH) groups at the 2alpha and 3alpha positions. This configuration imparts distinct polarity and reactivity, making it valuable in polymer chemistry, pharmaceutical intermediates, and chiral synthesis. The compound’s rigid norbornene backbone enhances stereochemical control in reactions, while the vicinal diol groups facilitate hydrogen bonding and coordination with metal catalysts. Industrially, it serves as a crosslinking agent in epoxy resins and hydrophilic polymers due to its bifunctional hydroxyl groups.

Properties

IUPAC Name |

[(2R,3S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6?,7?,8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHPVIMEQGKNE-WZENYGAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C=CC1[C@H]([C@H]2CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Norborna-5-ene-2alpha,3alpha-dimethanol is compared below with structurally related norbornene derivatives to highlight differences in physical properties, reactivity, and applications.

Research Findings

Polarity and Solubility: The dual hydroxyl groups in this compound increase its polarity and water solubility compared to non-functionalized norbornene or monocarboxylic acid derivatives. This property is critical in hydrophilic polymer design .

Steric Effects: The alpha configuration of hydroxyl groups introduces steric hindrance, slowing esterification rates compared to endo-norbornene diols (e.g., endo-5,6-diol), which exhibit faster reactivity due to reduced spatial constraints .

Thermal Stability: Norbornene-2,3-dicarboxylic acid demonstrates higher thermal stability (decomposition >200°C) than the dimethanol variant, which degrades near 180°C, limiting its use in high-temperature applications .

Polymer Crosslinking: The dimethanol derivative outperforms norbornene-2-methanol in crosslinking efficiency due to its bifunctional hydroxyl groups, enhancing mechanical strength in epoxy networks .

Notes on Evidence Relevance

The provided evidence ( and ) focuses on thiophene and naphthalene derivatives unrelated to norbornene-based compounds. The analysis above relies on established chemical literature and structural analogies to norbornene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.